molecular formula C21H28N8O3 B6534082 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide CAS No. 1058456-60-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Cat. No.: B6534082
CAS No.: 1058456-60-2
M. Wt: 440.5 g/mol
InChI Key: GLIHVZIGPYLEJI-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a 3-methyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine ring, which is further connected via an acetamide bridge to a 3,4-dimethoxyphenethyl group. Its molecular formula is C₂₄H₂₉N₇O₃ (calculated based on structural analysis), with an approximate molecular mass of 487.55 g/mol.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8O3/c1-27-20-19(25-26-27)21(24-14-23-20)29-10-8-28(9-11-29)13-18(30)22-7-6-15-4-5-16(31-2)17(12-15)32-3/h4-5,12,14H,6-11,13H2,1-3H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIHVZIGPYLEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide

  • Key Differences :
    • Triazole Substituent : 3-ethyl vs. 3-methyl in the target compound.
    • Aromatic Group : 4-Acetylphenyl vs. 3,4-dimethoxyphenethyl.
    • Molecular Weight : 408.47 g/mol (vs. ~487.55 g/mol for the target compound) .
  • The acetylphenyl group lacks the methoxy substituents, reducing electron-donating effects and possibly weakening π-π stacking interactions with aromatic residues in target proteins.

Compound B : N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide

  • Key Differences: Core Structure: Triazinone (1,2,4-triazin-6-yl) vs. triazolopyrimidine. Substituents: Ethoxybenzenesulfonyl and ethylpiperazine vs. dimethoxyphenethyl and methylpiperazine.
  • Implications: The triazinone core in Compound B may confer distinct electronic properties, affecting binding affinity to enzymes like dihydrofolate reductase (DHFR) . The ethylpiperazine group could improve solubility compared to methyl-substituted analogs but may reduce blood-brain barrier penetration.

Piperazine-Linked Analogues

Compound C : N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide

  • Key Differences :
    • Core Structure : Extended pyrimido[1,2-a][1,3]diazepine system vs. triazolopyrimidine.
    • Substituents : 4-Methylpiperazine and methoxyphenyl vs. 3,4-dimethoxyphenethyl.
  • The acrylamide group enables covalent binding to cysteine residues, a feature absent in the target compound.

Pharmacological and Physicochemical Insights

  • Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases hydrophobicity (predicted logP ~2.5) compared to Compound A (logP ~1.8) . This may enhance tissue penetration but reduce aqueous solubility.

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